molecular formula C11H10O3 B056267 Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate CAS No. 29427-70-1

Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Cat. No. B056267
CAS RN: 29427-70-1
M. Wt: 190.19 g/mol
InChI Key: HFFSDUMJDBSQKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indene derivatives, such as methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate, can involve several innovative methods. For instance, a method has been developed for synthesizing 3-substituted-1H-indenes through the reaction of o-(β-magnesioalkyl)phenylmagnesium dihalides with carboxylate esters, followed by dehydration of the intermediate 1-substituted-1-indanols. This process achieves overall yields ranging from 45 to 95% (Baker et al., 2002). Additionally, the direct palladium iodide catalyzed oxidative carbonylation has been applied to synthesize furan and dihydrofuran esters, demonstrating the versatility of palladium-catalyzed reactions in synthesizing complex organic structures (Gabriele et al., 2012).

Molecular Structure Analysis

The molecular structure of methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate derivatives has been elucidated through various techniques, including X-ray diffraction, demonstrating their complex geometrical arrangements and the influence of substituents on their spatial configuration. For instance, a study on a related structure, methyl 1-isopropenyl-5a,5b,8,8,11a-pentamethyl-9-oxo-10-[(E)-1-phenylmethylidene]perhydrocyclopent[a]chrysene-3a-carboxylate, provides insights into the intricate molecular geometry of such compounds (Kazakova et al., 2010).

Chemical Reactions and Properties

Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, illustrating its reactivity and potential as a precursor for further chemical transformations. For example, its analogues have been synthesized from 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid through bromination and subsequent dehydrobromination processes, achieving a yield of 97% (Yang Li-jian, 2013).

Scientific Research Applications

  • Corrosion Inhibition : Indanone derivatives, including compounds structurally related to Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate, have been shown to possess good inhibiting properties for mild steel corrosion in hydrochloric acid solutions (Saady et al., 2018).

  • Synthesis of Derivatives : Studies have been conducted on synthesizing analogs of 3-oxo-1H-indene-1-carboxylic acid derivatives from compounds like Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate (Yang Li-jian, 2013).

  • Pesticide Production : Compounds similar to Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate have been used as key intermediates in the synthesis of pesticides like Indoxacarb (Li-Xia Jing, 2012).

  • Biocatalysis in Agriculture : Bacillus cereus strain has been used for biocatalytic production of chiral intermediates for Indoxacarb, a pesticide, using compounds structurally similar to Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate (Zhang et al., 2019).

  • Antiviral Research : Derivatives of 1H-benz[e]indene-2,3-dihydro compounds, which are structurally related to Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate, have been prepared and tested for antiviral activities (Cavrini et al., 1978).

  • Organic Solar Cells : Research has been conducted on designing small organic solar cells using derivatives of 3-oxo-2,3-dihydro-1H-indene, indicating their potential in photovoltaic applications (Usman Ali et al., 2020).

  • Synthetic Chemistry : Various studies have focused on synthesizing and investigating the properties of indan-1-one derivatives with different functional groups for applications in synthetic chemistry (Shilin et al., 2018).

  • Medicinal Chemistry : Derivatives of 2,3-dihydro-1H-indene have been synthesized and evaluated for their antibacterial properties, particularly against Mycobacterium tuberculosis (Eyong et al., 2011).

Safety And Hazards

The safety information for “Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 3-oxo-1,2-dihydroindene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)9-6-10(12)8-5-3-2-4-7(8)9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFSDUMJDBSQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372958
Record name Methyl 3-oxo-indan-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

CAS RN

29427-70-1
Record name Methyl 2,3-dihydro-3-oxo-1H-indene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29427-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-oxo-indan-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 10.0 g of 3-oxo-indan-1-carboxylic acid (56.8 mmol, 1.0 equivalent) and 0.25 mL of concentrated sulfuric acid in 20 mL of methanol was heated to a reflux for 4 hours. The reaction mixture was then cooled to room temperature and diluted with 100 mL of methyl-tert-butyl alcohol. The organic solution was washed twice with 60 mL of a saturated aqueous sodium bicarbonate solution, and once with 50 mL of a saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate and concentrated. The title compound crystallized as a white solid upon concentration, (10.4 g, 96%); mp: 46-47° C.; 1H NMR (400 MHz, CDCl3): δ 7.74 (d, J=7.6 Hz, 1H), 7.68 (d, J=7.6 Hz, 1H), 7.62 (t, J=7.6 Hz, 1H), 7.44 (t, J=7.6 Hz, 1H), 4.29 (dd, J=8.0, 3.4 Hz, 1H), 3.76 (s, 3H), 3.13 (dd, J=19.1, 3.4 Hz, 1H), 2.86 (dd, J=19.1, 8.0 Hz, 1H); 13C NMR (100 MHz, CD3OD): δ 204.4, 172.5, 151.3, 136.5, 135.2, 129.1, 126.7, 124.1, 52.9, 43.8, 39.7; IR (neat, cm−1): 2954, 1710, 1602, 1462, 1435, 1403, 1319, 1241, 1206, 1168, 1092, 1044, 1014, 986, 881, 837, 760, 686, 580, 538.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Ishii, M Ota, S Kamo, S Tomoshige, K Tsubaki… - Tetrahedron …, 2020 - Elsevier
In this paper, skeletal rearrangements of 2-hydroxy-3-methyl-1,4-naphthoquinones to indanones are reported. The application of this reaction to the synthesis of an indanone isolated …
Number of citations: 4 www.sciencedirect.com
D Gao, Y Li - Bioorganic & Medicinal Chemistry, 2017 - Elsevier
Indoleamine 2,3-dioxygenase 1 (IDO1) plays a vital role in the catabolism of tryptophan along with the kynurenine pathway which is involved in many human diseases including cancer, …
Number of citations: 18 www.sciencedirect.com

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